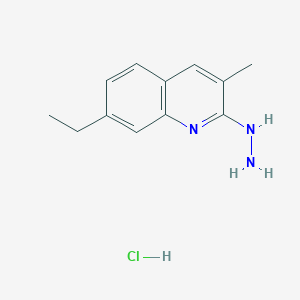
2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride typically involves the reaction of 7-ethyl-3-methylquinoline with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride can be compared with other similar compounds, such as:
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride: This compound has a similar structure but differs in the position of the ethyl and methyl groups.
2-Hydrazino-7-methylquinoline hydrochloride: This compound lacks the ethyl group, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in research .
Properties
CAS No. |
1171498-17-1 |
|---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(7-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-4-5-10-6-8(2)12(15-13)14-11(10)7-9;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChI Key |
SXDATGXHBNFALK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C(=N2)NN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


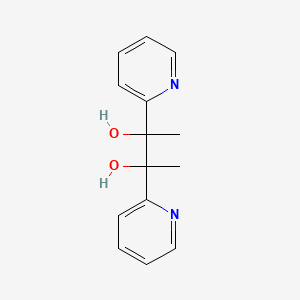
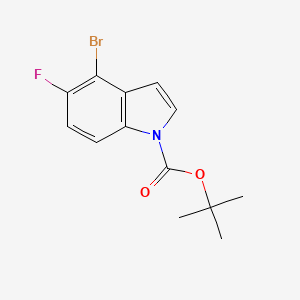
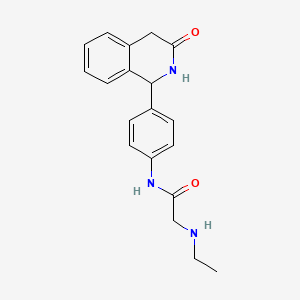
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
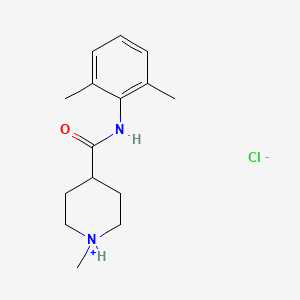

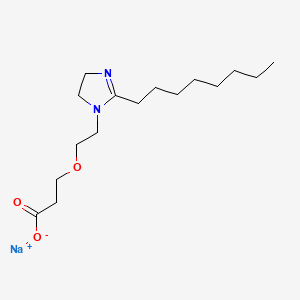
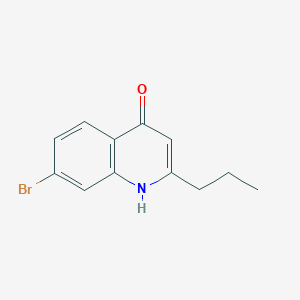
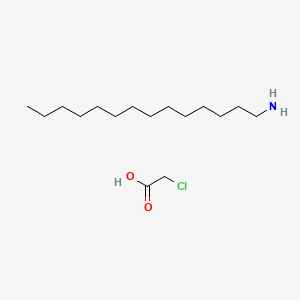
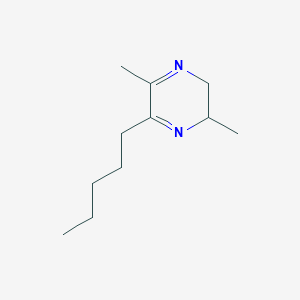
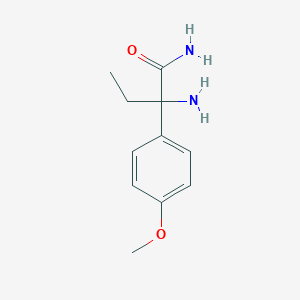
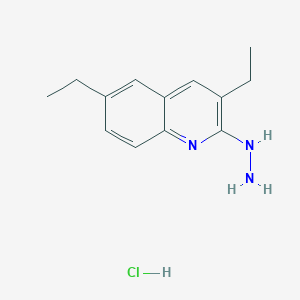

![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
